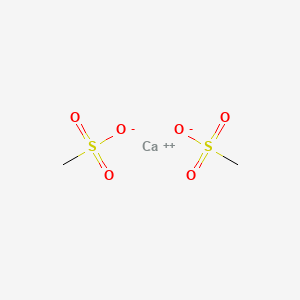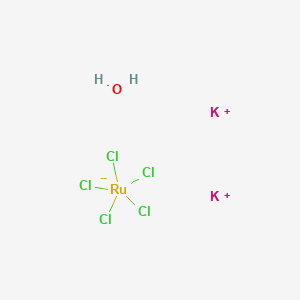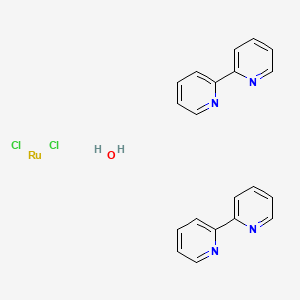
Calciummethanesulfonat
Übersicht
Beschreibung
Calcium Methanesulfonate is an organic salt formed from the reaction of methanesulfonic acid and calcium carbonate. It is known for its high solubility in water and its stability under various conditions. This compound is used in various industrial and scientific applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Calcium Methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in electroplating, metal recovery, and as an additive in various industrial processes.
Wirkmechanismus
Target of Action
Calcium Methanesulfonate primarily targets calcium carbonate and kaolinite particles . These particles are involved in various biochemical processes and play a crucial role in maintaining the balance of certain chemical reactions within the system .
Mode of Action
Calcium Methanesulfonate interacts with its targets through a process known as heterogeneous reactions . In these reactions, gaseous methanesulfonic acid (a component of Calcium Methanesulfonate) reacts with calcium carbonate and kaolinite particles at room temperature . The product of this reaction is methanesulfonate, which is identified in the condensed phase .
Biochemical Pathways
The interaction of Calcium Methanesulfonate with its targets affects several biochemical pathways. For instance, it influences the sulfur cycle, a crucial biochemical pathway in nature . The high solubility of methanesulfonate salts, a product of the reaction, in water compared to sulfate salts, plays a significant role in this process .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Calcium Methanesulfonate significantly impact its bioavailability. It exhibits high chemical stability against redox reactions and hydrolysis, as well as high thermal stability . Furthermore, it has commendable biodegradability and low toxicity, making it a suitable compound for various applications .
Result of Action
The molecular and cellular effects of Calcium Methanesulfonate’s action are significant. Its interaction with calcium carbonate and kaolinite particles leads to the formation of methanesulfonate . This product, due to its high solubility in water, can influence various cellular processes and molecular interactions .
Action Environment
Environmental factors greatly influence the action, efficacy, and stability of Calcium Methanesulfonate. For instance, the concentration of gaseous methanesulfonic acid, a component of Calcium Methanesulfonate, affects the uptake coefficient of the reaction with calcium carbonate and kaolinite . Furthermore, the presence of other compounds in the environment, such as sulfuric acid, can lead to the regeneration of methanesulfonic acid and the formation of other products .
Biochemische Analyse
Biochemical Properties
Calcium Methanesulfonate plays a significant role in biochemical reactions . It is known for its high solubility, which is a crucial property in biochemical reactions as it allows for efficient interaction with various biomolecules . The compound interacts with enzymes, proteins, and other biomolecules, contributing to various biochemical processes .
Cellular Effects
Calcium Methanesulfonate has notable effects on various types of cells and cellular processes . It influences cell function by modulating calcium signaling, which is a critical pathway in cellular metabolism . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Calcium Methanesulfonate involves its interaction with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium Methanesulfonate can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Calcium Methanesulfonate can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Calcium Methanesulfonate is involved in several metabolic pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Calcium Methanesulfonate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Calcium Methanesulfonate can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium Methanesulfonate can be synthesized by reacting methanesulfonic acid with calcium carbonate. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve methanesulfonic acid in water.
- Gradually add calcium carbonate to the solution while stirring.
- Continue stirring until the reaction is complete, and calcium methanesulfonate is formed.
- Filter the solution to remove any unreacted calcium carbonate.
- Evaporate the water to obtain solid calcium methanesulfonate.
Industrial Production Methods: In industrial settings, the production of calcium methanesulfonate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Industrial production may also involve additional purification steps to remove impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Complexation Reactions: It can form complexes with metal ions, enhancing the solubility of certain metal salts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur in aqueous or organic solvents at room temperature.
Complexation Reactions: Metal ions such as copper, zinc, and lead can react with calcium methanesulfonate in aqueous solutions.
Major Products Formed:
Substitution Reactions: The major products are the substituted methanesulfonate derivatives.
Complexation Reactions: The major products are metal-methanesulfonate complexes.
Vergleich Mit ähnlichen Verbindungen
- Sodium Methanesulfonate
- Potassium Methanesulfonate
- Magnesium Methanesulfonate
Comparison:
- Solubility: Calcium Methanesulfonate has higher solubility in water compared to its sodium and potassium counterparts.
- Stability: It is more stable under various conditions compared to magnesium methanesulfonate.
- Applications: While all methanesulfonates are used in similar applications, calcium methanesulfonate is preferred in electroplating and metal recovery due to its superior solubility and stability.
Calcium Methanesulfonate stands out due to its unique combination of high solubility, stability, and versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
calcium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O3S.Ca/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEYVLQUNDGUEC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558358 | |
| Record name | Calcium dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58131-47-8 | |
| Record name | Calcium dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)










